molecular formula C10H9N3O2 B1530668 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid CAS No. 911468-31-0

1-methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid

Cat. No. B1530668
M. Wt: 203.2 g/mol
InChI Key: AIAACORTNIPHEO-UHFFFAOYSA-N
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Description

Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references .


Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives has been reported within the period from 2017 to 2021 . Methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .


Molecular Structure Analysis

The molecular structure of similar compounds, such as N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide, has been described . The central N-methyl moiety is planar to a r.m.s deviation of 0.01, and the two adjacent N-methylpyridine moieties are out of the plane with dihedral angles of 33.62° (3) and 86.08° (3) .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied . For example, condensation reactions occurred between different fragments, together with deprotection reactions, if necessary, to obtain the target compounds .

Scientific Research Applications

1. TRK Inhibitors in Cancer Treatment

  • Application Summary: Pyrazolo[3,4-b]pyridine derivatives are being studied as inhibitors of Tropomyosin receptor kinases (TRKs), which are associated with the proliferation and differentiation of cells. Their continuous activation and overexpression can cause cancer .
  • Methods of Application: The compounds were synthesized using scaffold hopping and computer-aided drug design. Among them, compound C03 showed acceptable activity with an IC50 value of 56 nM and it inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM .
  • Results: Compound C03 showed potential for further exploration due to its good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 .

2. Antidepressant Molecules

  • Application Summary: The synthesis of antidepressant molecules through metal-catalyzed procedures is an important field of medicinal chemistry .
  • Methods of Application: The review examines current developments in the catalytic synthesis of antidepressants and their potential application .
  • Results: Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .

3. Synthesis of Fused Pyrazolo[3,4-d]thiazoles

  • Application Summary: The synthesis of fused pyrazolo[3,4-d]thiazoles and pyrazolo[3,4-d][1,4]thiazines is being explored. These compounds are structural subunits of numerous compounds valuable in medicinal chemistry .
  • Methods of Application: The synthesis of these compounds is achieved via two main approaches: annulation of the pyrazole ring to the thiazole or thiazine ring and, conversely, annulation of the thiazole or thiazine ring to the pyrazole ring .
  • Results: These compounds have been studied for anticancer activity as topoisomerase II alpha inhibitors and inhibitors of an Hh signalling cascade .

4. Trifluoromethylpyridines in Agrochemical and Pharmaceutical Industries

  • Application Summary: Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries .
  • Methods of Application: The synthesis and applications of TFMP derivatives are being explored. Currently, the major use of TFMP derivatives is in the protection of crops from pests .
  • Results: More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

properties

IUPAC Name

2-methyl-5-pyridin-4-ylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-13-9(10(14)15)6-8(12-13)7-2-4-11-5-3-7/h2-6H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIAACORTNIPHEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=NC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid

CAS RN

911468-31-0
Record name 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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